

An In-depth Technical Guide to Diphetarsone: Chemical Structure and Properties

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Compound of Interest

Compound Name: *Diphetarsone*

Cat. No.: *B1200796*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphetarsone, a pentavalent organoarsenic compound, has historically been employed as an anti-protozoal agent, particularly in the treatment of amoebiasis. This technical guide provides a comprehensive overview of its chemical structure, physicochemical and pharmacological properties, synthesis, and analytical methodologies. The document is intended to serve as a detailed resource for researchers and professionals engaged in drug development and related scientific fields.

Chemical Structure and Identification

Diphetarsone is chemically known as [1,2-Ethanediybis(imino-4,1-phenylene)]bis[arsonic acid] in its acid form. It is more commonly available and used as its disodium salt.

Table 1: Chemical Identification of **Diphetarsone**

Identifier	Value
IUPAC Name	disodium;hydroxy-[4-[2-[4-[hydroxy(oxido)arsoryl]anilino]ethylamino]phenyl]arsinate[1]
CAS Number	515-76-4[1]
Molecular Formula	C ₁₄ H ₁₆ As ₂ N ₂ Na ₂ O ₆ [1]
SMILES	C1=CC(=CC=C1NCCNC2=CC=C(C=C2)--INVALID-LINK--(O)[O-])--INVALID-LINK--(O)[O-].[Na+].[Na+][1]
Synonyms	Diphetarstone, Difetarstone, N,N'-Ethylenediarsanilic acid disodium salt, Amebarsin, Bémarsal[1]

Chemical Structure:

Caption: Chemical structure of **Diphetarstone** (acid form).

Physicochemical and Pharmacological Properties

Diphetarstone is a polar, pentavalent arsenical compound. Limited quantitative data on its physicochemical properties are available in the public domain.

Table 2: Physicochemical Properties of **Diphetarstone**

Property	Value
Physical State	Powder
Melting Point	No definite melting range
Solubility	Freely soluble in water; Slightly soluble in boiling 95% ethanol
pH (2% aq. soln.)	6.0 - 8.0

Table 3: Pharmacological Properties of **Diphetarstone**

Property	Description
Therapeutic Category	Anti-protozoal, Anti-amebic
Mechanism of Action	Believed to be a prodrug that is converted to its active trivalent arsenoxide form, which then inhibits sulfhydryl-containing enzymes.[2]
Primary Indications	Treatment of amoebiasis and other protozoal infections.
Adverse Effects	Gastrointestinal upset, lightheadedness, headache, transient liver function abnormalities. More severe side effects associated with arsenicals include encephalopathy, polyneuritis, and visual disturbances.

Experimental Protocols

Synthesis of Diphetarstone

The synthesis of **Diphetarstone** (referred to as N,N'-ethylenediarsanilic acid) was first described by Hamilton in 1923. The following is a generalized protocol based on the principles of arsenation of aromatic amines.

Objective: To synthesize N,N'-ethylenediarsanilic acid by the arsenation of a suitable precursor.

Materials:

- p-Aminophenylarsonic acid (Arsanilic acid)
- Ethylene dibromide
- Sodium hydroxide
- Ethanol
- Hydrochloric acid

- Activated charcoal

Procedure:

- Preparation of the Disodium Salt of Arsanilic Acid: Dissolve a molar equivalent of arsanilic acid in an aqueous solution containing two molar equivalents of sodium hydroxide.
- Reaction with Ethylene Dibromide: To the solution from step 1, add a half molar equivalent of ethylene dibromide dissolved in ethanol.
- Reflux: Heat the reaction mixture under reflux for several hours to facilitate the N-alkylation reaction.
- Isolation of the Product:
 - After the reaction is complete, cool the mixture and acidify with hydrochloric acid to precipitate the crude N,N'-ethylenediarsanilic acid.
 - Filter the precipitate and wash with cold water.
- Purification:
 - Recrystallize the crude product from a suitable solvent system, such as aqueous ethanol.
 - If necessary, decolorize the solution with activated charcoal.
- Drying: Dry the purified crystals under vacuum.

Expected Outcome: A crystalline powder of N,N'-ethylenediarsanilic acid.

Analytical Methodology: Speciation Analysis by HPLC-ICP-MS

High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is a powerful technique for the speciation analysis of organoarsenic compounds like **Diphetarstone**.

Objective: To separate and quantify **Diphetarstone** and its potential metabolites in a biological matrix.

Instrumentation:

- High-Performance Liquid Chromatograph (HPLC) system with a suitable column (e.g., anion-exchange or reverse-phase).
- Inductively Coupled Plasma Mass Spectrometer (ICP-MS) for arsenic-specific detection.

Procedure:

- Sample Preparation:
 - Extract the arsenic species from the sample matrix (e.g., urine, plasma) using an appropriate extraction procedure (e.g., solid-phase extraction, liquid-liquid extraction).
 - Filter the extract through a 0.45 μm filter before injection.
- Chromatographic Separation:
 - Inject the prepared sample onto the HPLC column.
 - Elute the arsenic species using a mobile phase gradient optimized for the separation of the target analytes. The choice of mobile phase will depend on the column chemistry.
- Detection and Quantification:
 - Introduce the eluent from the HPLC into the ICP-MS.
 - Monitor the arsenic signal (m/z 75) as a function of time.
 - Identify and quantify the peaks corresponding to **Diphetarstone** and its metabolites by comparing their retention times and peak areas with those of certified standards.

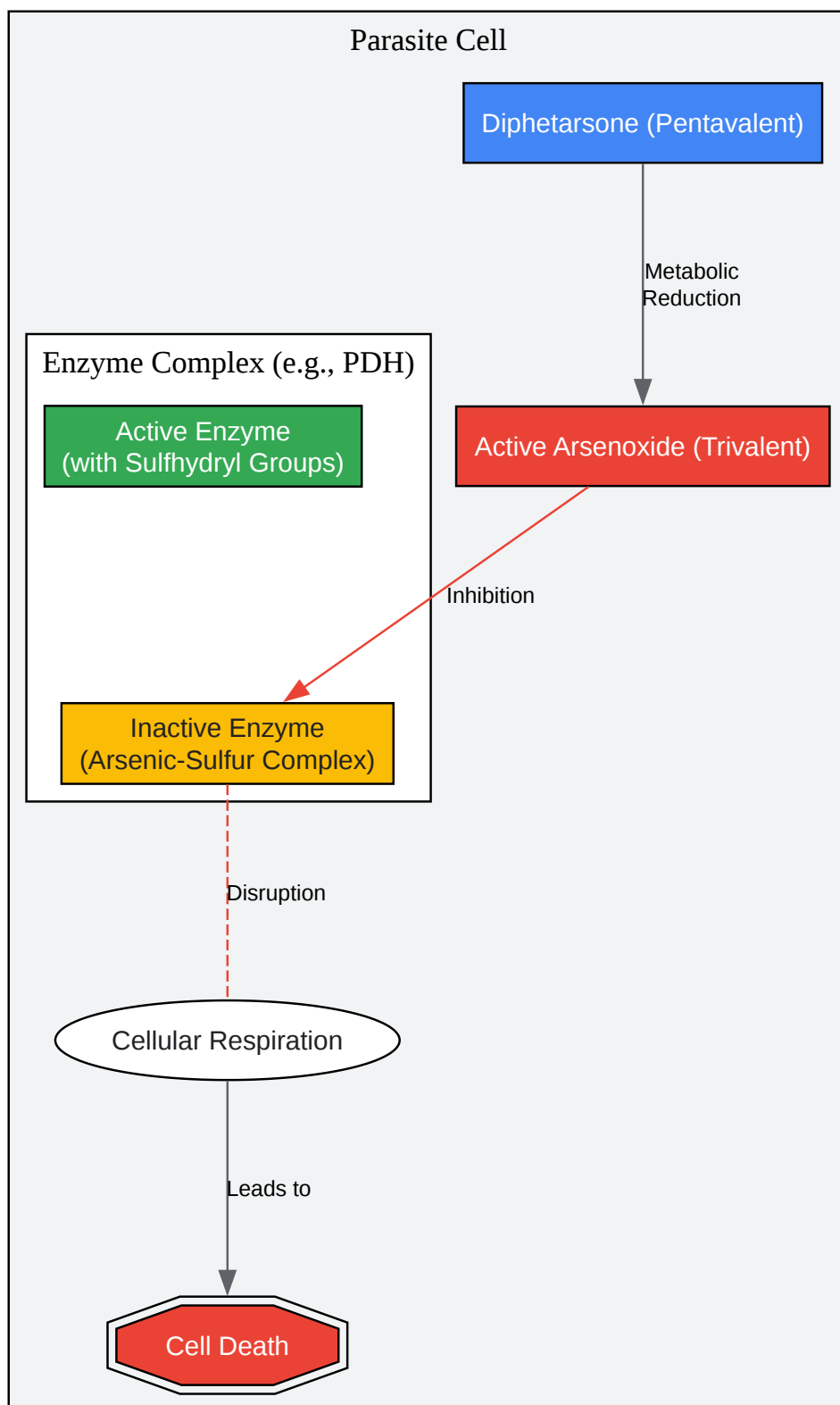


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Caption: Workflow for the analysis of **Diphetarstone** by HPLC-ICP-MS.

Mechanism of Action: Signaling Pathway

The proposed mechanism of action for **Diphetarstone** involves its conversion to a trivalent arsenoxide, which then inhibits key metabolic enzymes containing sulfhydryl groups. This inhibition disrupts cellular respiration and leads to parasite death.



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Caption: Proposed mechanism of action for **Dipheterarsone**.

The active trivalent arsenoxide form of **Diphetarstone** is believed to target enzymes with vicinal sulfhydryl groups, such as pyruvate dehydrogenase (PDH) and α -ketoglutarate dehydrogenase (KGDH).[2] By binding to the sulfhydryl groups of the lipoic acid cofactor in these enzyme complexes, the arsenoxide forms a stable cyclic dithioarsinite complex, thereby inhibiting the enzyme's function.[2][3] This disruption of critical steps in cellular respiration ultimately leads to the death of the protozoan parasite.

Conclusion

Diphetarstone is an organoarsenic compound with a history of use as an anti-protozoal agent. Its chemical structure and properties, particularly its conversion to an active trivalent arsenoxide that inhibits key metabolic enzymes, underpin its therapeutic effect. The methodologies for its synthesis and analysis, especially modern techniques like HPLC-ICP-MS, are crucial for its study and for monitoring its presence in biological and environmental samples. This guide provides a foundational technical overview for professionals working with or researching this and similar compounds.

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